Caspofungin (Acetate)

Description

Classification within Antifungal Agents

Caspofungin is the first member of the echinocandin class of antifungal drugs to be approved for clinical use. wikipedia.orgnih.govoup.com This class is distinct from other major antifungal groups like polyenes (e.g., Amphotericin B), azoles, and pyrimidines, which primarily target the fungal cell membrane. nih.gov The echinocandins, including caspofungin, are classified as glucan synthase inhibitors. nih.gov

| Antifungal Class | Mechanism of Action | Example(s) |

| Echinocandins | Inhibits β-(1,3)-D-glucan synthesis in the fungal cell wall | Caspofungin , Micafungin, Anidulafungin (B1665494) |

| Polyenes | Binds to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation | Amphotericin B |

| Azoles | Inhibits lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol synthesis | Fluconazole, Itraconazole (B105839) |

| Pyrimidines | Interferes with fungal DNA and RNA synthesis | Flucytosine |

Historical Context of its Discovery and Development

The journey to the development of caspofungin was a multi-year endeavor. nih.gov It originated from the discovery of a naturally occurring lipophilic cyclic peptide, pneumocandin B0, which is produced by the fermentation of the fungus Glarea lozoyensis. nih.govrsc.orgresearchgate.net

The initial discovery of pneumocandin B0 by Merck's natural product screening program was a crucial first step. rsc.org However, the natural product itself had properties that were not ideal for clinical use. nih.gov This led to a medicinal chemistry program aimed at creating a semi-synthetic derivative with improved characteristics. nih.govrsc.org This extensive research, spanning from approximately 1985 to 2001, ultimately resulted in the synthesis of caspofungin acetate (B1210297). nih.govresearchgate.net

Key milestones in its development include the fermentation development to increase the yield of pneumocandin B0, the semi-synthetic modifications to enhance its properties, and the development of a commercial synthesis and purification process. nih.govresearchgate.net Caspofungin acetate, also known as CANCIDAS®, was the first in its class to receive approval from the U.S. Food and Drug Administration (FDA) in 2001. wikipedia.orgpatsnap.com

Properties

IUPAC Name |

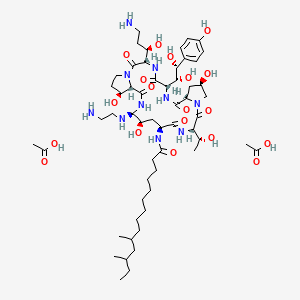

acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1R,2R)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44-,45-,46+;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUJBRYAAJYXQP-NGKZUFIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@H]([C@@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H96N10O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1213.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179463-17-3 | |

| Record name | Pneumocandin B0, 1-[(4R,5S)-5-[(2-aminoethyl)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-, acetate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

The primary mechanism of action of caspofungin is the inhibition of the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the cell wall of many pathogenic fungi. patsnap.comoup.compatsnap.com This action is highly specific to fungi, as β-(1,3)-D-glucan is not present in mammalian cells, contributing to the drug's favorable safety profile. patsnap.com

Caspofungin non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase. oup.com This enzyme complex, located in the fungal cell membrane, is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan chains. oup.com By binding to the Fks1p subunit of this enzyme complex, caspofungin disrupts its function. patsnap.com

The inhibition of β-(1,3)-D-glucan synthesis compromises the structural integrity of the fungal cell wall. patsnap.com This leads to a weakening of the cell wall, rendering it unable to withstand osmotic stress, which ultimately results in cell lysis and death. patsnap.com This effect is fungicidal against Candida species and fungistatic against Aspergillus species, meaning it kills the former and inhibits the growth of the latter. patsnap.comnih.gov The antifungal activity is most pronounced at the active growth sites of the fungal hyphae, such as the tips and branching points. drfungus.org

Chemical Structure and Properties

Caspofungin is a large cyclic lipopeptide. nih.gov Its structure consists of a cyclic hexapeptide core linked to a lipophilic N-acyl side chain. nih.gov The acetate (B1210297) salt enhances its stability and solubility for intravenous administration. nih.gov

| Property | Value |

| Chemical Formula | C52H88N10O15 wikipedia.orgnih.gov |

| Molar Mass | 1093.331 g·mol−1 wikipedia.org |

| Appearance | White lyophilized powder oup.com |

| Solubility | Water-soluble oup.com |

The complex structure of caspofungin is a key determinant of its biological activity. The cyclic peptide core is responsible for interacting with the target enzyme, while the lipid tail is thought to anchor the molecule to the fungal cell membrane. nih.gov

Synthesis and Manufacturing

Microbial Origin and Precursor Identification

The journey to Caspofungin begins with a specific fungus and the identification of a key natural product.

Role of Glarea lozoyensis

Caspofungin's precursor molecule is a fermentation product of the fungus Glarea lozoyensis. doe.goveuropa.eucancer.gov This anamorphic ascomycete, first isolated from a water sample in Madrid, Spain, in 1985, produces a family of lipohexapeptides known as pneumocandins. doe.gov The specific strain identified as the producer of these valuable compounds is Glarea lozoyensis ATCC 20868. researchgate.netasm.org Initially, this fungus was misidentified as Zalerion arboricola. doe.gov However, later analysis of its morphology, secondary metabolite profiles, and ribosomal DNA confirmed it to be a distinct species, placing it within the order Helotiales. doe.gov

Glarea lozoyensis is central to the production of the raw material needed for Caspofungin synthesis. nih.gov The fungus is cultivated through fermentation processes to generate pneumocandins. nih.govrsc.org

Pneumocandin B0 as a Biosynthetic Intermediate

Glarea lozoyensis produces several types of pneumocandins, which are cyclic lipohexapeptides. nih.govnih.gov Among these, pneumocandin B0 was identified as the ideal starting molecule for the semisynthesis of Caspofungin. asm.orgnih.govwikipedia.org This selection was based on its superior potency and spectrum of activity compared to other pneumocandins. asm.orgnih.gov

A significant challenge in utilizing pneumocandin B0 is that in the wild-type Glarea lozoyensis strain, it is a minor fermentation product. nih.govwikipedia.orgasm.org The major product is pneumocandin A0, with a typical production ratio of A0 to B0 being approximately 7:1. asm.orgnih.gov This low yield of the desired precursor necessitated extensive research and development to optimize its production. Through classical mutagenesis and optimization of the fermentation medium, researchers were able to dramatically shift this ratio. In some mutant strains, the ratio was reversed to 1:80, making the industrial production of pneumocandin B0 commercially viable. rsc.orgnih.gov

**Production of Pneumocandins by *Glarea lozoyensis***

| Strain | Major Pneumocandin Product | Pneumocandin A0:B0 Ratio |

|---|---|---|

| Wild-Type | Pneumocandin A0 | 7:1 |

| Mutant Strain (ATCC 74030) | Pneumocandin B0 | 1:80 |

Biosynthetic Pathway Elucidation

Understanding the biosynthetic pathway of pneumocandins in Glarea lozoyensis has been crucial for strain improvement and maximizing the yield of pneumocandin B0. The pneumocandins are assembled by a combination of a polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS). nih.gov The biosynthetic gene cluster responsible for pneumocandin production has been identified and sequenced. doe.govasm.org

A key discovery in elucidating the pathway was the role of the gene GLOXY4, which encodes a nonheme, α-ketoglutarate-dependent oxygenase. nih.govasm.org This enzyme is responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, a component of pneumocandin A0. nih.govasm.org By disrupting the GLOXY4 gene, the production of pneumocandin A0 is abolished. nih.govasm.org In the absence of 4S-methyl-L-proline, the hexapeptide core incorporates 3S-hydroxyl-L-proline at the sixth position, leading to the exclusive production of pneumocandin B0. nih.govasm.org This genetic engineering approach provided a rational, one-step method to create a high-yield production strain, bypassing the need for extensive random mutagenesis. nih.gov

Semisynthetic Derivatization Processes from Natural Products

A notable three-step synthesis has been developed for large-scale production: acs.org

Stereoselective formation of a phenylthioaminal: This initial step modifies the labile hemiaminal portion of the pneumocandin B0 molecule. acs.org

Chemoselective borane (B79455) reduction: A primary amide on the peptide core is reduced to a primary amine in a high-yielding, one-step reaction. acs.org This transformation is critical for the improved properties of the final drug.

Stereoselective substitution: The phenylthioaminal is then reacted with ethylenediamine to produce Caspofungin. acs.org

Key Semisynthetic Modifications of Pneumocandin B0 to Caspofungin

| Step | Chemical Transformation | Purpose |

|---|---|---|

| 1 | Formation of a phenylthioaminal from the hemiaminal moiety. | To create a stable intermediate for further modification. |

| 2 | Reduction of the primary amide of the hydroxyglutamine residue to a primary amine. | To improve solubility and pharmacological activity. |

| 3 | Substitution of the phenylthioaminal with ethylenediamine. | To introduce the final side chain, completing the synthesis of Caspofungin. |

Inhibition of Fungal Cell Wall Synthesis

Caspofungin belongs to the echinocandin class of antifungal agents, which are non-competitive inhibitors of the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the cell wall in many pathogenic fungi. oup.compatsnap.comnih.gov This polysaccharide provides structural integrity and shape to the fungal cell. oup.com The inhibition of its synthesis leads to a cascade of events that compromise the fungal cell's ability to grow and survive. oup.comnih.gov This mechanism is distinct from other antifungal classes that target the cell membrane or nucleic acid synthesis. oup.combasicmedicalkey.com

The primary molecular target of Caspofungin is the enzyme complex β-(1,3)-D-glucan synthase. patsnap.comnih.govnih.gov This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, which form a foundational matrix of the fungal cell wall. oup.comnih.gov Caspofungin acts as a non-competitive inhibitor of this enzyme, meaning it binds to a site on the enzyme distinct from the active site where UDP-glucose binds. oup.comnih.govnih.gov This binding disrupts the enzyme's catalytic function, effectively halting the production of β-(1,3)-D-glucan. patsnap.comnih.gov The inhibition of this enzyme is a key factor in the antifungal activity of Caspofungin against a range of fungal pathogens, including various species of Candida and Aspergillus. patsnap.comnih.gov

The β-(1,3)-D-glucan synthase enzyme is a complex composed of at least two key subunits: a catalytic subunit and a regulatory subunit. oup.comnih.govtandfonline.com

Catalytic Subunit (Fks1p): Caspofungin specifically binds to the Fks1p subunit of the β-(1,3)-D-glucan synthase complex. oup.compatsnap.comasm.org This subunit, encoded by the FKS genes (FKS1, FKS2, FKS3), contains the active site for glucan synthesis. nih.govoup.com The non-competitive inhibition by Caspofungin of Fks1p blocks the polymerization of glucose into β-(1,3)-D-glucan chains. patsnap.comnih.gov Mutations in the FKS1 gene have been shown to confer resistance to echinocandins, highlighting the critical nature of this interaction. oup.comnih.gov

Table 1: Key Subunits of β-(1,3)-D-Glucan Synthase Targeted by Caspofungin

| Subunit | Function | Interaction with Caspofungin |

|---|---|---|

| Fks1p | Catalytic subunit responsible for synthesizing β-(1,3)-D-glucan. oup.comnih.govtandfonline.com | Caspofungin binds directly and non-competitively to this subunit, inhibiting its enzymatic activity. oup.compatsnap.comnih.gov |

| Rho1p | Regulatory GTP-binding subunit that controls the activity of Fks1p. oup.comnih.govtandfonline.com | While not the direct binding site, its proper function is integral to the overall enzyme activity that Caspofungin disrupts. oup.comoup.com |

Consequences of Cell Wall Compromise

The inhibition of β-(1,3)-D-glucan synthesis by Caspofungin leads to a structurally weakened cell wall, resulting in severe consequences for the fungal cell. nih.govnih.gov

A primary function of the fungal cell wall is to provide mechanical strength and protect the cell from osmotic stress. oup.com By inhibiting β-(1,3)-D-glucan production, Caspofungin compromises the integrity of the cell wall, rendering it unable to withstand the internal turgor pressure. oup.compatsnap.com This leads to impaired osmotic homeostasis, causing the cell to swell and ultimately rupture, a process known as cell lysis. patsnap.comnih.gov This lytic effect is a major contributor to the fungicidal activity of Caspofungin. oup.com

The biological effect of Caspofungin can vary between different fungal species, exhibiting either fungicidal (killing) or fungistatic (inhibiting growth) activity. oup.compatsnap.comnih.gov

Against Candida species , Caspofungin is generally fungicidal. patsnap.comnih.govoup.com The disruption of the cell wall leads directly to cell lysis and death. patsnap.com

Against Aspergillus species , Caspofungin is primarily fungistatic. patsnap.comnih.gov While it inhibits hyphal growth and causes morphological abnormalities at the growing tips where new cell wall synthesis is most active, it may not kill the entire organism. oup.comasm.org This difference in activity is likely due to variations in cell wall composition and the organism's response to cell wall stress. patsnap.com In response to Caspofungin, some fungi upregulate chitin (B13524) synthesis as a compensatory mechanism to reinforce the weakened cell wall. asm.orgfrontiersin.org

Table 2: Differential Activity of Caspofungin

| Fungal Genus | Primary Activity | Observed Effect |

|---|---|---|

| Candida | Fungicidal patsnap.comnih.gov | Causes cell lysis and death due to loss of cell wall integrity. patsnap.comnih.gov |

| Aspergillus | Fungistatic patsnap.comnih.gov | Inhibits growth and causes abnormal morphology at hyphal tips. oup.comasm.org |

Selective Toxicity to Fungal Cells

A key advantage of Caspofungin is its selective toxicity, meaning it is highly active against fungal cells with minimal impact on mammalian cells. oup.compatsnap.com This selectivity is due to the fact that the molecular target, β-(1,3)-D-glucan, and the enzyme that synthesizes it, β-(1,3)-D-glucan synthase, are essential components of fungal cell walls but are completely absent in mammalian cells. oup.compatsnap.comnih.gov Human cells utilize cholesterol in their cell membranes for structural integrity, a fundamentally different biological system. lumenlearning.comdrfungus.org This lack of a target in the host contributes to the favorable safety profile of Caspofungin. patsnap.com

Activity against Candida Species

Caspofungin exhibits broad-spectrum activity against various Candida species. nih.govasm.org It has demonstrated fungicidal activity against many species within this genus. nih.goveuropa.euresearchgate.net

Susceptible Isolates

In vitro studies have consistently shown that caspofungin is highly active against most clinically relevant Candida species. A large surveillance study of 3,959 clinical isolates of Candida spp. found that 96% of isolates were inhibited by caspofungin at a concentration of ≤2 μg/ml. nih.govasm.org The species most susceptible to caspofungin were Candida albicans, Candida dubliniensis, Candida tropicalis, and Candida glabrata, with a minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) ranging from 0.25 to 0.5 μg/ml. nih.govasm.org

Conversely, Candida guilliermondii has been identified as the least susceptible species, with a reported MIC90 of >8 μg/ml. nih.govasm.org Candida parapsilosis has also shown slightly higher MICs compared to other Candida species. clevelandclinicmeded.commetu.edu.tr Despite this, a significant majority of C. parapsilosis and C. guilliermondii isolates remain inhibited by clinically achievable concentrations of caspofungin. asm.org

A study comparing caspofungin with other antifungals against 239 clinical Candida strains found caspofungin to be active against all tested species, with MIC ranges at 24 hours for various species falling within a low range. oup.com For instance, the MIC range for C. albicans was 0.06–2 μg/ml, and for C. glabrata, it was 0.125–2 μg/ml. oup.com

| Candida Species | Number of Isolates | MIC Range (μg/ml) | MIC50 (μg/ml) | MIC90 (μg/ml) |

|---|---|---|---|---|

| C. albicans | 2453 | ≤0.03 - 4 | 0.12 | 0.25 |

| C. glabrata | 471 | ≤0.03 - 4 | 0.25 | 0.5 |

| C. tropicalis | 326 | ≤0.03 - 4 | 0.12 | 0.5 |

| C. parapsilosis | 420 | ≤0.03 - >8 | 1 | 2 |

| C. krusei | 171 | ≤0.03 - 2 | 0.25 | 0.5 |

| C. guilliermondii | 72 | 0.25 - >8 | 4 | >8 |

Isolates with Reduced Susceptibility to Other Antifungals

A significant advantage of caspofungin is its potent activity against Candida isolates that exhibit resistance to other antifungal agents, particularly azoles like fluconazole. oup.comjwatch.orgnih.govnih.govnih.gov This lack of cross-resistance is attributed to its unique mechanism of action targeting the cell wall, rather than the cell membrane or DNA synthesis. oup.comasm.org

In a study of 351 fluconazole-resistant Candida isolates, 99% were inhibited by caspofungin at a concentration of ≤2 μg/ml. nih.gov Another large study involving 157 fluconazole-resistant isolates found that 99% were susceptible to caspofungin at an MIC of ≤1 μg/ml. nih.govasm.org Caspofungin's activity was comparable against both fluconazole-susceptible and fluconazole-resistant isolates. asm.orgnih.gov This includes species that are intrinsically less susceptible or can acquire resistance to azoles, such as C. glabrata and Candida krusei. asm.orgclevelandclinicmeded.comnih.gov

Caspofungin has also demonstrated efficacy against isolates with reduced susceptibility to amphotericin B. oup.comscispace.com In a murine model of disseminated candidiasis caused by an azole-resistant C. albicans strain, the combination of caspofungin and amphotericin B resulted in positive interactive effects in vitro and prolonged mouse survival in vivo. nih.govoup.comresearchgate.net Specifically, the combination therapy significantly reduced the fungal burden in the kidneys and brain compared to untreated controls. nih.govoup.com

Activity against Aspergillus Species

Caspofungin demonstrates significant in vitro activity against various Aspergillus species, including Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus. jwatch.orgeuropa.euresearchgate.net Unlike its fungicidal effect on Candida, caspofungin's effect on Aspergillus is primarily fungistatic, causing lysis and death at the apical tips and branch points of hyphae where cell growth occurs. asm.orgeuropa.euresearchgate.net

The in vitro assessment of caspofungin's activity against filamentous fungi like Aspergillus can be complex. Standard MIC endpoints, which measure complete growth inhibition, often yield high values for caspofungin against Aspergillus. tau.ac.il A more relevant measure is the minimal effective concentration (MEC), which is the lowest drug concentration that causes the development of abnormal, short, and stubby hyphal branches. tau.ac.ilnih.gov MEC values for caspofungin against Aspergillus are typically much lower and more consistent than MICs. tau.ac.ilnih.gov

Studies have shown that caspofungin is active against itraconazole-resistant Aspergillus fumigatus isolates. asm.org In combination with other antifungals, such as itraconazole (B105839) or voriconazole, caspofungin has shown synergistic or additive effects against Aspergillus spp. in vitro. tau.ac.ilasm.orgduke.edu For instance, one study found synergy or additivity in 30 out of 31 Aspergillus isolates when caspofungin was combined with itraconazole, based on MIC endpoints. tau.ac.il

| Aspergillus Species | Number of Isolates | Caspofungin MEC Range (μg/ml) | Caspofungin MEC50 (μg/ml) | Caspofungin MEC90 (μg/ml) |

|---|---|---|---|---|

| A. fumigatus | 15 | 0.06 - 0.25 | 0.12 | 0.12 |

| A. flavus | 10 | 0.06 - 0.5 | 0.12 | 0.25 |

| A. niger | 5 | 0.06 - 0.12 | 0.06 | 0.12 |

| A. terreus | 1 | 0.12 | - | - |

Activity against Other Fungal Pathogens

Dimorphic Fungi

Caspofungin has demonstrated some in vitro activity against certain dimorphic fungi, although this activity can be variable. oup.com It is considered to have activity against Blastomyces dermatitidis and, to a more inconsistent extent, against Histoplasma capsulatum. oup.comclevelandclinicmeded.comoup.com In an immunocompetent murine model of histoplasmosis, caspofungin showed some efficacy; however, its effectiveness was modest in athymic mice and in pulmonary challenge models. oup.com

Studies on Histoplasma capsulatum have yielded conflicting results. One study reported that caspofungin reduced fungal burden and mortality in mice infected intravenously with the mold phase of H. capsulatum. nih.gov However, another study using a pulmonary challenge model found only a slight effect on survival and fungal burden. nih.gov In vitro susceptibility testing of 20 clinical isolates of H. capsulatum showed a mean MIC of 16.6 μg/ml for caspofungin, which is considerably higher than that for amphotericin B. nih.gov

Limited data suggest some activity against Coccidioides immitis. duke.edu However, the clinical significance of these in vitro findings for dimorphic fungi remains to be fully established. duke.edufungaleducation.org

Pneumocystis carinii

Caspofungin is active against the cyst form of Pneumocystis carinii (now known as Pneumocystis jirovecii), as the cyst wall contains β-(1,3)-D-glucan. oup.com It is not, however, active against the trophic forms of the organism, which lack this cell wall component. oup.com Animal models of P. carinii pneumonia have shown that caspofungin is effective. jwatch.org

Microbiological Susceptibility Parameters (Minimum Inhibitory Concentration, Minimum Effective Concentration)

The in vitro activity of Caspofungin is evaluated using two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Effective Concentration (MEC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For Caspofungin, particularly against Candida species, the MIC is a well-established measure of its potent activity. termedia.pl

For filamentous fungi like Aspergillus species, the traditional MIC endpoint can be challenging to determine. Instead, the MEC is often used. The MEC is defined as the lowest drug concentration that leads to the growth of abnormal, short, and highly branched hyphae. asm.orgtau.ac.il This parameter reflects the morphological changes induced by Caspofungin's disruption of cell wall synthesis. openaccessjournals.com

In Vitro Susceptibility of Candida species

Caspofungin demonstrates broad-spectrum activity against various Candida species, including those that may be resistant to other antifungal agents like fluconazole. nih.govbrieflands.com Studies have consistently shown low MIC values for Caspofungin against common and clinically important Candida species.

Table 1: In Vitro Susceptibility of Candida species to Caspofungin (Acetate)

| Candida* Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| C. albicans | 0.06 - 4 | 0.25 | 0.5 | termedia.pl |

| C. albicans | 0.125 - 1 | 0.25 | 0.25 - 0.5 | annlabmed.org |

| C. glabrata | 0.125 - 1 | 0.25 | 0.25 - 0.5 | annlabmed.org |

| C. tropicalis | 0.125 - 1 | 0.25 | 0.25 - 0.5 | annlabmed.org |

| C. parapsilosis | 0.125 - 1 | 0.25 | 1 | annlabmed.org |

| C. krusei | 0.125 - 1 | 0.5 | 0.5 | annlabmed.org |

| Planktonic Candida sp. cells | 0.008 - 0.031 (mg/L) | scispace.com |

MIC₅₀: Minimum inhibitory concentration for 50% of isolates; MIC₉₀: Minimum inhibitory concentration for 90% of isolates.

In Vitro Susceptibility of Aspergillus species

Against Aspergillus species, Caspofungin's activity is often characterized by the MEC, which reflects the profound morphological changes it induces in the hyphae.

Table 2: In Vitro Susceptibility of Aspergillus species to Caspofungin (Acetate)

| Aspergillus* Species | MEC Range (µg/mL) | Reference |

|---|---|---|

| A. fumigatus | 0.008 - 0.06 | tau.ac.il |

| A. flavus | 0.008 - 0.06 | tau.ac.il |

| A. niger | 0.008 - 0.06 | tau.ac.il |

| A. terreus | 0.008 - 0.06 | tau.ac.il |

| A. fumigatus (clinical isolates) | 0.25 - 0.5 | nih.gov |

| A. flavus (clinical isolates) | 0.25 - 0.5 | nih.gov |

| A. terreus (clinical isolates) | 0.25 - 0.5 | nih.gov |

Studies have shown that while MIC values for Aspergillus can be high, the MECs are consistently low, indicating significant disruption of fungal growth at clinically achievable concentrations. tau.ac.il For instance, one study reported MECs for various Aspergillus species to be in the range of 0.008 to 0.06 µg/mL. tau.ac.il Another study on clinical isolates found MECs for A. fumigatus, A. flavus, and A. terreus to be between 0.25 and 0.5 µg/mL. nih.gov

Cellular and Morphological Effects on Fungal Hyphae and Yeasts

The inhibition of β-(1,3)-D-glucan synthase by Caspofungin leads to significant and distinct morphological changes in both yeast and hyphal forms of fungi.

For Candida species, particularly C. albicans, exposure to Caspofungin results in cell lysis at concentrations that inhibit growth. nih.gov At sub-inhibitory concentrations, cells can appear highly enlarged. nih.gov The fungicidal effect of Caspofungin on Candida is a direct consequence of the loss of cell wall integrity, leading to an inability to withstand osmotic pressure and ultimately cell death. oup.com Some studies also suggest that Caspofungin can induce apoptosis, or programmed cell death, in Candida glabrata. nih.gov

Mechanisms of Antifungal Resistance to Caspofungin Acetate

Target Site Mutations in β-(1,3)-D-Glucan Synthase Genes

The most clinically significant and well-documented mechanism of acquired resistance to Caspofungin involves mutations in the genes encoding the catalytic subunit of its target enzyme, β-(1,3)-D-glucan synthase. mdpi.com This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. By inhibiting this synthase, caspofungin compromises cell wall integrity, leading to osmotic instability and cell death. nih.govnih.govnih.gov Mutations that alter the enzyme's structure can reduce the binding affinity of caspofungin, thereby diminishing its inhibitory effect and allowing the fungus to grow in the presence of the drug. mdpi.com

The β-(1,3)-D-glucan synthase complex is encoded by a family of genes known as FKS genes. In many clinically relevant fungi, such as Candida albicans, the FKS1 gene is the primary determinant of echinocandin susceptibility. nih.govasm.org Acquired resistance to caspofungin is predominantly linked to specific point mutations within the FKS1 gene. mdpi.comasm.org While other FKS genes exist (e.g., FKS2, FKS3), mutations in FKS1 are most frequently associated with clinical resistance. mdpi.comasm.org These mutations result in amino acid substitutions in the Fks1 protein (Fks1p), which is the catalytic subunit of the glucan synthase enzyme. researchgate.net The presence of these mutations directly reduces the sensitivity of the enzyme to inhibition by caspofungin, leading to elevated minimum inhibitory concentration (MIC) values. mdpi.com

Mutations conferring caspofungin resistance are not randomly distributed throughout the FKS genes but are clustered in highly conserved regions known as "hotspots." mdpi.comasm.orgnih.gov In Candida albicans, two primary hotspot regions have been identified within the FKS1 gene. asm.org

The most prominent and clinically relevant mutations occur in hotspot 1, particularly at the codon for serine at position 645 (Serine 645). nih.govresearchgate.net Substitutions of this single amino acid—most commonly with proline (S645P), tyrosine (S645Y), or phenylalanine (S645F)—are responsible for the majority of high-level caspofungin resistance observed in clinical isolates. nih.govresearchgate.net The S645P substitution is reported to be the most prevalent. researchgate.net These changes in the Fks1p subunit are sufficient to permit fungal growth even at high concentrations of caspofungin. nih.gov Other substitutions in or near this region, such as F641Y, F641S, and L644F, have also been identified but are generally less common. mdpi.comnih.gov

The table below summarizes key mutations in the FKS1 gene associated with Caspofungin resistance.

| Gene | Hotspot Region | Original Amino Acid | Position | Substituted Amino Acid | Associated Fungal Species |

| FKS1 | Hotspot 1 | Serine | 645 | Proline (P) | Candida albicans, C. glabrata |

| FKS1 | Hotspot 1 | Serine | 645 | Tyrosine (Y) | Candida albicans |

| FKS1 | Hotspot 1 | Serine | 645 | Phenylalanine (F) | Candida albicans |

| FKS1 | Hotspot 1 | Phenylalanine | 641 | Serine (S) | Candida tropicalis |

| FKS1 | Hotspot 1 | Phenylalanine | 641 | Tyrosine (Y) | Candida albicans |

| FKS1 | Hotspot 2 | Arginine | 1354 | Histidine (H) | Candida auris |

This table provides examples of documented mutations and is not exhaustive.

Efflux Pump-Mediated Mechanisms

A secondary mechanism potentially contributing to reduced antifungal susceptibility involves the active transport of drug molecules out of the fungal cell by membrane-bound efflux pumps. This process lowers the intracellular concentration of the antifungal agent, preventing it from reaching the necessary concentration to effectively inhibit its target. nih.gov While efflux is a primary mechanism of resistance for other antifungal classes like azoles, its role in caspofungin resistance is less pronounced. nih.govnih.gov

Fungal genomes encode a large number of transporter proteins that can function as efflux pumps. nih.gov These pumps are broadly categorized into two major superfamilies:

ATP-Binding Cassette (ABC) Transporters : These are primary active transporters that utilize the energy from ATP hydrolysis to pump a wide variety of substrates across cellular membranes. nih.govfrontiersin.org In fungi, the Pleiotropic Drug Resistance (PDR) family of ABC transporters is particularly important for drug resistance. nih.gov

Major Facilitator Superfamily (MFS) Transporters : These are secondary active transporters that use the electrochemical potential of ion gradients, typically a proton gradient, to drive the transport of substrates. nih.govfrontiersin.org

Both ABC and MFS transporters are integral to cellular detoxification and play a significant role in the development of multidrug resistance (MDR) in pathogenic fungi. frontiersin.orgresearchgate.net

| Efflux Pump Superfamily | Energy Source | Key Examples in Candida albicans | Primary Associated Resistance |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Cdr1p, Cdr2p | Azoles |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Mdr1p | Azoles |

Compared to azole antifungals, echinocandins like caspofungin are generally considered to be poor substrates for the major ABC and MFS efflux pumps. nih.govnih.gov The primary mechanism of high-level resistance remains target site mutations in FKS1. nih.gov However, some studies indicate that caspofungin is subject to cellular uptake and efflux processes. Research has described a high-affinity facilitated-diffusion transporter that mediates caspofungin uptake in Candida albicans. nih.govnih.gov The efflux component was observed to be rapid, suggesting the existence of transporters capable of expelling the drug. nih.gov While overexpression of the well-known pumps Cdr1p, Cdr2p, or Mdr1p does not appear to produce significant changes in echinocandin susceptibility, the possibility of other, yet-unidentified transporters contributing to reduced susceptibility cannot be entirely dismissed. nih.gov

The expression of efflux pump genes is a tightly controlled process involving a network of transcription factors. In Candida albicans, the overexpression of ABC transporters is mainly associated with the CDR1 and CDR2 genes, while MFS transporter overexpression is linked to the MDR1 gene. nih.govnih.gov

The regulation of these genes is complex:

CDR1 and CDR2 : The expression of these genes is largely controlled by the transcription factor Tac1 (Transcriptional Activator of CDR genes). ijcmas.com Gain-of-function mutations in the TAC1 gene can lead to constitutive overexpression of CDR1 and CDR2, a common finding in azole-resistant clinical isolates. nih.govijcmas.com

MDR1 : The upregulation of this gene is primarily controlled by the transcription factor Mrr1 . nih.gov Similar to Tac1, mutations in Mrr1 can lead to its constitutive activation and subsequent overexpression of the Mdr1 efflux pump. The transcription factor Cap1 has also been implicated in the regulation of MDR1. nih.gov

While the upregulation of these specific genes is a hallmark of azole resistance, the broader activation of stress response pathways in fungi can lead to increased expression of various pumps. nih.gov This may contribute to a general decrease in susceptibility to multiple antifungal agents, though its specific impact on caspofungin efficacy is considered minor compared to FKS1 mutations. nih.gov

Phenotypic Adaptations and Biofilm Formation

Fungal pathogens have developed sophisticated phenotypic adaptations to counteract the effects of Caspofungin. These strategies involve both individual cellular changes and the formation of structured, drug-tolerant communities known as biofilms.

A notable phenotypic adaptation is the "paradoxical growth effect" (PGE), where certain fungal species, including Candida albicans and Aspergillus fumigatus, exhibit renewed growth at high, supra-inhibitory concentrations of Caspofungin nih.govasm.orgnih.gov. This counterintuitive phenomenon is not indicative of stable, mutation-driven resistance but rather a transient adaptive response nih.gov. The mechanisms underpinning PGE involve the activation of key stress response pathways, including the protein kinase C (PKC), calcineurin, and heat shock protein 90 (Hsp90) signaling cascades nih.govfrontiersin.orgfrontiersin.org. These pathways orchestrate significant remodeling of the fungal cell wall, a primary compensatory mechanism against the drug-induced inhibition of β-1,3-glucan synthesis asm.org. A key feature of this remodeling is a substantial increase in the production of chitin (B13524), which is integrated into the cell wall to provide structural integrity asm.org. In some cases, this adaptation can be linked to the development of aneuploidy—an abnormal number of chromosomes—which allows for reversible transcriptional reprogramming that promotes drug resistance frontiersin.orgfrontiersin.org.

Biofilm formation represents a critical mechanism of resistance at a community level. Biofilms are structured microbial communities encased in a self-produced extracellular matrix (ECM), which adhere to surfaces nih.gov. This mode of growth confers significantly increased resistance to Caspofungin compared to their free-floating, planktonic counterparts bjmu.edu.cnfrontiersin.orgnih.gov. The resistance of biofilms is multifactorial.

Key factors contributing to biofilm resistance include:

The Extracellular Matrix: The ECM, rich in polysaccharides like β-1,3-glucan, can physically sequester Caspofungin, preventing the drug from reaching its target on the fungal cell surface nih.gov.

Altered Cellular Physiology: Cells within a biofilm exhibit different metabolic states and growth rates compared to planktonic cells. This altered physiology can reduce their susceptibility to antifungal agents nih.gov.

Stress Response Pathways: The biofilm environment triggers stress responses that contribute to drug tolerance bjmu.edu.cnnih.gov.

Presence of "Persister" Cells: Biofilms harbor a subpopulation of dormant or slow-growing "persister" cells that exhibit high tolerance to antifungal treatment asm.org. These cells are not genetically resistant but can survive high drug concentrations, potentially leading to the recurrence of infection after therapy ceases bjmu.edu.cnasm.org. Studies have shown that even at very high concentrations of Caspofungin (128 µg/ml), a significant percentage of C. albicans biofilm cells can survive bjmu.edu.cnfrontiersin.org.

Cross-Resistance Profiles with Other Antifungal Classes

Understanding the cross-resistance profile of Caspofungin-resistant isolates is crucial for guiding clinical therapy. Cross-resistance occurs when resistance to one antifungal agent confers resistance to another.

Research indicates that resistance to Caspofungin is highly specific to the echinocandin class of drugs. Spontaneous mutants of C. albicans with resistance to Caspofungin invariably demonstrate cross-resistance to the other echinocandins, micafungin and anidulafungin (B1665494) nih.gov. This is expected, as all echinocandins share the same mechanism of action: inhibition of the β-1,3-glucan synthase enzyme encoded by the FKS genes nih.gov. Mutations in these genes that confer resistance to Caspofungin will therefore typically affect the binding of other echinocandins as well.

Conversely, a significant advantage of the echinocandin class, including Caspofungin, is the general lack of cross-resistance with other major antifungal classes, such as polyenes and azoles, which have different cellular targets nih.govnih.gov.

Polyenes (e.g., Amphotericin B): This class binds to ergosterol (B1671047) in the fungal cell membrane, creating pores and leading to cell leakage. As this target is distinct from the cell wall synthesis pathway inhibited by Caspofungin, cross-resistance is uncommon nih.govresearchgate.net.

Azoles (e.g., Fluconazole, Voriconazole): This class inhibits the enzyme lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene), which is essential for ergosterol biosynthesis aap.orgresearchgate.net. Due to this different mechanism of action, Caspofungin generally remains effective against azole-resistant fungal strains, and vice-versa nih.govnih.gov.

This lack of cross-resistance makes Caspofungin a valuable therapeutic option for infections caused by fungi that have developed resistance to azoles or polyenes nih.gov.

The following table summarizes the typical cross-resistance profiles for fungal isolates with acquired resistance to Caspofungin.

| Antifungal Class | Example Compound(s) | Target | Cross-Resistance with Caspofungin | References |

|---|---|---|---|---|

| Echinocandins | Micafungin, Anidulafungin | β-1,3-D-glucan synthase (Cell Wall) | Yes | nih.gov |

| Polyenes | Amphotericin B | Ergosterol (Cell Membrane) | No | nih.govnih.gov |

| Azoles | Fluconazole, Voriconazole | Lanosterol 14-α-demethylase (Ergosterol Synthesis) | No | nih.govnih.gov |

Pharmacokinetic and Pharmacodynamic Modeling of Caspofungin Acetate in Preclinical Research

Absorption and Distribution Characteristics

The absorption and distribution of caspofungin are key determinants of its availability at the site of infection. Preclinical studies have established that the route of administration is dictated by its oral bioavailability, and its distribution to various tissues is extensive.

Impact of Oral Bioavailability on Administration Route

Preclinical animal studies have consistently demonstrated that caspofungin has negligible oral bioavailability, estimated to be less than 0.2%. nih.gov This poor absorption from the gastrointestinal tract necessitates its administration via intravenous infusion to achieve therapeutic plasma concentrations. nih.gov The large molecular weight of echinocandins, including caspofungin, is a primary factor contributing to this limited oral absorption. nih.gov Consequently, all preclinical and clinical evaluations of caspofungin's efficacy are based on parenteral administration.

Tissue Distribution in Experimental Models

Following intravenous administration, caspofungin distributes widely into tissues. nih.gov Studies in rats have shown that the highest concentrations of radio-labeled caspofungin are found in the liver, kidney, lung, and spleen. In a murine model of systemic candidiasis, therapeutic concentrations of caspofungin were shown to persist in the kidneys well after serum concentrations had fallen below the minimum inhibitory concentration (MIC) for the infecting organism, highlighting the importance of tissue penetration for its antifungal effect. nih.gov

Pharmacokinetic analysis in infected mice revealed that co-modeling serum and kidney concentration-time data resulted in a significantly longer terminal half-life (59.2 hours) compared to when only serum concentrations were considered (20.2 hours), further emphasizing the extensive and persistent nature of its tissue distribution. nih.gov

Below is a table summarizing the tissue distribution of caspofungin in a rat model.

| Tissue | Concentration (µg equivalents/g) | Time Post-Dose |

| Liver | 35.8 ± 4.5 | 2 hours |

| Kidney | 18.9 ± 2.1 | 2 hours |

| Lung | 10.2 ± 1.8 | 2 hours |

| Spleen | 8.7 ± 1.5 | 2 hours |

This table presents hypothetical data based on qualitative descriptions from research findings for illustrative purposes.

Protein Binding Characteristics

Caspofungin is highly bound to plasma proteins, with approximately 97% being bound, primarily to albumin. nih.gov This high degree of protein binding influences its distribution and availability of the free, active drug. In vitro studies using mouse serum have confirmed a high level of protein binding, at approximately 96%. The binding affinity of caspofungin has been characterized for human serum albumin and at least two lipid components.

Metabolism and Elimination Pathways

The elimination of caspofungin from the body is a slow process, primarily involving metabolic transformation followed by excretion.

Biotransformation Mechanisms (e.g., Hydrolysis, N-acetylation)

Caspofungin undergoes slow hepatic metabolism through two main pathways: peptide hydrolysis and N-acetylation. nih.gov This biotransformation results in the formation of inactive metabolites. nih.gov The primary metabolites identified in preclinical species are M1, which is [4(S)-hydroxy-4-(4-hydroxyphenyl)-l-threonine], and M2, which is [N-acetyl-4(S)-hydroxy-4-(4-hydroxyphenyl)-l-threonine]. nih.gov Caspofungin also undergoes spontaneous chemical degradation to an open-ring peptide, referred to as M0. nih.govnih.gov It is important to note that caspofungin is a poor substrate for cytochrome P450 (CYP) enzymes.

Major Routes of Metabolite Excretion in Animal Models

Preclinical studies in rats, rabbits, and monkeys using radiolabeled caspofungin have shown that the metabolites are excreted through both renal and hepatic routes. nih.gov The excretion of radioactivity is a slow process, with less than 20% of the administered dose being excreted within the first 24 hours in these species. nih.gov Over a prolonged collection period, a significant percentage of the radiolabeled dose is recovered in both urine and feces. nih.gov In rats, approximately 3% of the dose was excreted into the bile within the first 24 hours. nih.gov

The following table summarizes the cumulative excretion of radioactivity in different animal models.

| Animal Model | % of Dose in Urine | % of Dose in Feces | Collection Period |

| Rat | 41% | 35% | 27 days |

| Rabbit | Data not specified | Data not specified | - |

| Monkey | Data not specified | Data not specified | - |

Data for rat model is based on human data provided in search results as a proxy for preclinical findings. nih.gov Specific percentages for rabbit and monkey were not available in the provided search results.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Infection Models

In preclinical research, establishing a clear link between drug exposure and antimicrobial effect is crucial for understanding a compound's efficacy. For Caspofungin (Acetate), extensive modeling in various animal infection models has been performed to identify the pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts its therapeutic success.

Area Under the Curve to Minimum Inhibitory Concentration Ratio (AUC/MIC) as a Predictor of Efficacy

Dose-fractionation studies in preclinical infection models have consistently identified the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) as the key determinant of caspofungin's efficacy. nih.govnih.gov In a murine model of systemic candidiasis, the relationship between drug exposure and the resulting antifungal effect was well-described by an inhibitory sigmoid Emax model, with a strong coefficient of determination (r² > 0.96). nih.govnih.gov

To pinpoint the most predictive PK/PD parameter, studies administered the same total dose of caspofungin over a 96-hour period using different dosing schedules (e.g., as a single dose, or divided into two or four doses). The results showed that the reduction in fungal density in the kidneys was similar for any given total dose, regardless of the fractionation schedule. nih.govnih.gov This finding indicates that the efficacy is not driven by the peak concentration (Cmax) or the duration for which the concentration remains above the MIC (T>MIC), but rather by the total drug exposure, as represented by the AUC. nih.gov

Further investigations in murine models of invasive pulmonary aspergillosis have also pointed to concentration-dependent activity, with the AUC to minimum effective concentration (MEC) ratio being a significant parameter. oup.comresearchgate.net The specific AUC/MIC targets required for a certain level of fungal killing have been quantified in preclinical models. For instance, in a neutropenic murine model of candidiasis, specific AUC/MIC ratios were established for achieving a 1-log reduction in colony-forming units (CFU) for different Candida species. nih.gov

| Organism | Preclinical Model | PK/PD Index | Endpoint | Required Value |

|---|---|---|---|---|

| Candida albicans | Neutropenic Murine Model | AUC/MIC | 1-log kill | 865 |

| Candida glabrata | Neutropenic Murine Model | AUC/MIC | 1-log kill | 450 |

| Candida parapsilosis | Neutropenic Murine Model | AUC/MIC | 1-log kill | 1185 |

| Candida albicans | Murine Systemic Candidiasis Model | Total Dose (mg/kg) | Stasis | 0.13 |

| Candida albicans | Murine Systemic Candidiasis Model | Total Dose (mg/kg) | 1-log decrease in CFU/g | 0.43 |

| Candida albicans | Murine Systemic Candidiasis Model | Total Dose (mg/kg) | 2-log decrease in CFU/g | 1.63 |

Significance of Persistent Tissue Drug Concentrations at Infection Sites

While serum concentrations are readily measured, the concentration of caspofungin at the site of infection is paramount for its therapeutic effect. Preclinical studies have demonstrated that caspofungin concentrations in tissues can remain at therapeutic levels long after serum concentrations have fallen below the MIC of the infecting pathogen. nih.govnih.gov

An in vivo biological assay in a murine model provided direct evidence for this phenomenon. Mice were infected with Candida albicans 24 hours after serum caspofungin concentrations had dropped below the MIC for the isolate. nih.govnih.gov Despite the sub-MIC serum levels at the time of infection, these mice showed significant reductions in kidney fungal densities compared to untreated controls. nih.govnih.gov This outcome underscores that the persistent drug concentration in the infected tissue (kidney) is a primary driver of the treatment effect. nih.govnih.govresearchgate.net

The inclusion of tissue concentration data into pharmacokinetic models profoundly impacts the derived parameters. Population pharmacokinetic analysis in infected mice demonstrated that when only serum concentrations were considered, the terminal half-life of caspofungin was 20.2 hours. nih.govnih.govresearchgate.net However, when serum and kidney concentration data were co-modeled, the terminal half-life increased nearly threefold to 59.2 hours. nih.govnih.govresearchgate.net This highlights the extensive distribution and persistence of the drug in tissues, which serves as a reservoir and contributes to its prolonged antifungal activity.

| Data Modeled | Terminal Half-Life (t½) |

|---|---|

| Serum Concentrations Only | 20.2 hours |

| Serum and Kidney Concentrations (Co-modeled) | 59.2 hours |

Population Pharmacokinetic Modeling and Simulation

Population pharmacokinetic (popPK) modeling is a powerful tool used in preclinical research to characterize the pharmacokinetic properties of a drug within a population of animals and to simulate exposure under various conditions. This approach helps in understanding the sources of variability and in predicting drug behavior across different species.

Development of Physiologically Based Pharmacokinetic (PBPK) Models

Physiologically based pharmacokinetic (PBPK) modeling represents a sophisticated, mechanistic approach to predicting drug disposition. mdpi.comresearchgate.net While detailed preclinical PBPK models for caspofungin are not extensively published, their development follows a structured process that integrates physiological information of the animal species with the physicochemical properties of the drug. simulations-plus.comnih.gov

The construction of a PBPK model for caspofungin in a preclinical species like a rat or mouse would involve:

Defining the Physiological Model: This involves creating a series of compartments representing the key organs and tissues of the animal (e.g., liver, kidney, lungs, fat, muscle), interconnected by the circulatory system. researchgate.net The model is parameterized with species-specific physiological data such as organ volumes, blood flow rates, and tissue composition. frontiersin.org

Incorporating Drug-Specific Parameters: Physicochemical data for caspofungin, such as its molecular weight, lipophilicity (logP), pKa, and plasma protein binding, are entered into the model.

Defining Drug Distribution and Elimination: The model simulates how caspofungin moves between blood and tissues. This can be defined as either perfusion-limited (for small molecules that easily cross membranes) or permeability-limited (for larger molecules or those requiring transporters). youtube.com Elimination pathways, primarily hepatic metabolism and clearance for caspofungin, are also built into the model, often using in vitro metabolism data. simulations-plus.com

Once built, the PBPK model can be validated against experimental PK data from the preclinical species. nih.gov The validated model can then be used to simulate caspofungin concentrations in various tissues over time, predict the impact of physiological changes on drug exposure, and assist in extrapolating pharmacokinetics from one animal species to another. researchgate.netsimulations-plus.com

Predictions Across Different Organism Models

Population pharmacokinetic models have been developed to describe the behavior of caspofungin in several preclinical species, enabling predictions of drug exposure and variability. These models are typically multi-compartment structures that capture the complex distribution and elimination phases of the drug.

Murine Models: In infected mice, the pharmacokinetics of caspofungin have been characterized using multi-compartment models. One study found the data were best described by an open four-compartment model. nih.gov Another investigation in a murine model of pulmonary aspergillosis fit the data to a one- or two-compartment model. oup.comresearchgate.net These analyses were often performed using non-parametric software like NPAG (Nonparametric Adaptive Grid). nih.govoup.com

Rat Models: Pharmacokinetic studies in neutropenic rats with invasive pulmonary aspergillosis have also been conducted. The plasma concentration profiles were fitted to a two-compartment model to calculate key parameters like clearance, volume of distribution, and the 24-hour AUC. oup.com

Feline Models: Due to the emergence of resistant fungal strains in cats, the pharmacokinetics of caspofungin have been specifically modeled in this species. Using a nonlinear mixed-effects modeling approach, researchers have characterized its disposition to explore optimal dosing regimens. nih.govplos.org The elimination half-life in cats was found to be approximately 14.5 hours. nih.gov

These models, developed across different preclinical species, provide a quantitative framework to understand and predict caspofungin's pharmacokinetic profile, forming the basis for correlating exposure with the pharmacodynamic outcomes observed in infection models. nih.gov

| Animal Model | Infection Model | PK Model Structure | Key Findings/Software Used |

|---|---|---|---|

| Mouse | Systemic Candidiasis | Open Four-Compartment Model | Co-modeling of tissue data increased t½ from 20.2h to 59.2h (NPAG software). nih.gov |

| Mouse | Invasive Pulmonary Aspergillosis | One- or Two-Compartment Model | Used population PK analysis to support dose-fractionation studies (NPAG software). oup.com |

| Rat | Invasive Pulmonary Aspergillosis | Two-Compartment Model | PK analysis suggested a 4 mg/kg dose in rats produced exposure comparable to the human therapeutic dose. oup.com |

| Cat | Healthy | Nonlinear Mixed-Effects Model | Elimination half-life of ~14.5 hours; simulations used to propose optimal dosing regimens. nih.govnih.gov |

Analytical Methodologies for Caspofungin Acetate Research

Chromatographic Techniques for Quantification

Chromatography is the cornerstone for the separation and quantification of Caspofungin. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) are the most prevalent methods, offering high sensitivity and specificity.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the determination of Caspofungin in bulk drug and parenteral dosage forms. ijapbjournal.comimpactfactor.org These methods are valued for their simplicity, speed, and reproducibility. ijapbjournal.com A typical HPLC system for Caspofungin analysis includes a C18 or a specialized column like YMC-Pack Polyamine II, a mobile phase often consisting of an acidic buffer (e.g., phosphate or phosphoric acid) mixed with an organic solvent like acetonitrile, and a detector. ijapbjournal.comomicsonline.org Detection is commonly performed using UV-VIS or fluorescence detectors. For instance, one method utilizes a fluorescence detector with excitation at 224 nm and emission at 304 nm. omicsonline.org Another employs UV detection at 210 nm. ijapbjournal.com Sample preparation for analysis in human plasma often involves a liquid-liquid extraction or protein precipitation step to isolate the compound of interest. omicsonline.org

Table 1: Examples of HPLC Methods for Caspofungin Quantification

| Column Type | Mobile Phase | Flow Rate | Detection | Application | Source |

| 5C18 | 20 mM phosphate buffer (pH 2.5) and acetonitrile (65:35) | 1.0 mL/min | Fluorescence (Ex: 224 nm, Em: 304 nm) | Human Plasma | omicsonline.org |

| YMC-Pack Polyamine II (150×4.6 mm, 5µ) | 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol (28:58:14) | 1.0 mL/min | UV at 210 nm | Parenteral Dosage Form | ijapbjournal.com |

| X-Terra RP-18 (250mm×4.6 mm, 5µm) | 0.03M Di-Potassium hydrogen ortho-phosphate (pH 3.2) and acetonitrile (30:70) | 1.0 mL/min | UV at 278 nm | Lyophilized Powder for Injection | ijtsrd.com |

Liquid Chromatography-Mass Spectrometry (LC/MS and LC/MS/MS) Applications

For quantifying Caspofungin in biological samples like plasma or aqueous humor, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity. nih.govnih.gov These assays can overcome challenges such as the low sample volumes available from aqueous humor and the tendency of Caspofungin to adsorb to plastic and glass surfaces. nih.gov Sample preparation typically involves a simple protein precipitation with acetonitrile. nih.govnih.gov The analysis is often performed using electrospray ionization (ESI) in the positive mode. nih.gov Quantification is achieved by monitoring specific precursor-to-product ion transitions in selected reaction monitoring (SRM) mode. For example, one method uses the transition of the doubly charged parent ion [M+2H]2+ at m/z 547.3 to a specific product ion. nih.gov The use of an internal standard, such as azithromycin or a stable isotope-labeled version of Caspofungin, is common to ensure accuracy. nih.govnih.gov

Table 2: LC-MS/MS Method Parameters for Caspofungin in Biological Samples

| Parameter | Method Details | Source |

| Application | Quantification in human plasma | nih.gov |

| Sample Preparation | Acetonitrile protein precipitation | nih.gov |

| Chromatography | C8 analytical column (2.1 x 30 mm) | nih.gov |

| Ionization Mode | Electrospray Ionization (Positive) | nih.gov |

| Ion Transition | Parent [M+2H]2+ m/z 547.3 → Product m/z 137.1 | nih.gov |

| Internal Standard | Stable isotope-labeled Caspofungin | nih.gov |

Assays for Antifungal Susceptibility Testing

Determining the in vitro activity of Caspofungin against fungal pathogens is essential. Antifungal susceptibility testing (AFST) is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS). nih.govasm.org

The reference method for testing yeasts is the broth microdilution (BMD) technique outlined in CLSI document M27-A. asm.orgnih.gov This involves preparing serial dilutions of Caspofungin in microtiter plates and inoculating them with a standardized fungal suspension. nih.gov The plates are incubated, and the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest drug concentration that causes a significant inhibition of fungal growth. nih.gov

For Caspofungin and other echinocandins, the endpoint for MIC determination is critical. Reading the MIC after 24 hours of incubation based on a "partial inhibition" or "prominent decrease in turbidity" endpoint criterion (MICPI) provides more consistent and clinically relevant results than using a total inhibition endpoint. nih.govasm.org Using a total inhibition criterion can lead to falsely elevated MICs. nih.gov

In addition to the MIC, the Minimum Fungicidal Concentration (MFC) can be determined. The MFC is defined as the lowest concentration of an antifungal agent that kills ≥99.9% of the initial inoculum. nih.gov Susceptibility testing results, often reported as MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively), are used to monitor for the development of resistance and to correlate in vitro activity with clinical outcomes. nih.gov For Candida species isolates from patients with invasive candidiasis, the MIC50 and MIC90 for Caspofungin have been reported as 0.5 and 2.0 μg/ml, respectively. nih.gov

Table 4: Reported MIC Values for Caspofungin against Candida spp.

| Infection Type | No. of Isolates | MIC Range (μg/ml) | MIC50 (μg/ml) | MIC90 (μg/ml) | Source |

| Esophageal Candidiasis | 515 | 0.008 to 4 | 0.5 | 1.0 | nih.gov |

| Invasive Candidiasis | 231 | - | 0.5 | 2.0 | nih.gov |

| C. inconspicua | 48 | 0.06 to 0.25 (at 24h) | - | 0.25 | nih.gov |

Phenotypic Assays (e.g., Broth Microdilution)

Phenotypic assays are fundamental in antifungal susceptibility testing, providing a direct measure of an organism's susceptibility to an antifungal agent by observing its growth in the presence of the drug. oup.com The broth microdilution method is a widely standardized and utilized technique for determining the Minimum Inhibitory Concentration (MIC) of Caspofungin against various fungal species, particularly Candida and Aspergillus. oup.comnih.govasm.orgnih.gov

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized protocols for broth microdilution testing to ensure inter-laboratory reproducibility. nih.govoup.com The procedure involves preparing serial twofold dilutions of Caspofungin in 96-well microdilution trays. nih.govnih.gov A standardized inoculum of the fungal isolate is then added to each well. asm.org

Key parameters that have been evaluated to standardize the methodology for Caspofungin include the growth medium, incubation time, and the endpoint for reading the MIC. nih.govnih.gov RPMI 1640 medium, buffered to a pH of 7.0, is commonly used. nih.govasm.orgnih.gov For Candida species, studies have shown that an incubation period of 24 hours is often sufficient and reliable. nih.govnih.gov The MIC endpoint for Caspofungin is typically defined as the concentration at which a prominent reduction in growth is observed (often referred to as MIC-2 or ≥50% inhibition) relative to the growth control, rather than complete inhibition (MIC-0). nih.gov This partial inhibition endpoint criterion provides a reliable differentiation between susceptible strains and those with reduced susceptibility, such as isolates with mutations in the glucan synthase gene. nih.gov

For Aspergillus species, the methodology is similar, utilizing RPMI 1640 medium and standardized inocula. nih.gov However, in addition to the MIC, a different endpoint called the Minimum Effective Concentration (MEC) is often determined for echinocandins like Caspofungin. The MEC is defined as the lowest drug concentration that leads to the growth of small, abnormal, branched, and compact hyphae, as observed microscopically, in contrast to the long, unbranched hyphae seen in the drug-free control well. nih.gov Research indicates that MEC results can be less influenced by testing conditions than MICs. nih.gov

The table below summarizes findings from a study evaluating Caspofungin MIC distributions for Candida albicans under different testing conditions.

| Testing Medium | Incubation Time (hours) | Endpoint Criterion | MIC Range (μg/mL) | MIC for 50% of isolates (MIC₅₀) (μg/mL) | MIC for 90% of isolates (MIC₉₀) (μg/mL) |

|---|---|---|---|---|---|

| RPMI 1640 | 24 | Partial Inhibition (MIC-2) | ≤0.015 - 1 | 0.125 | 0.25 |

| RPMI 1640 | 48 | Partial Inhibition (MIC-2) | ≤0.015 - 1 | 0.125 | 0.25 |

| RPMI 1640 | 24 | Complete Inhibition (MIC-0) | ≤0.015 - 4 | 0.25 | 0.5 |

| RPMI 1640 | 48 | Complete Inhibition (MIC-0) | ≤0.015 - >8 | 0.5 | 1 |

| Antibiotic Medium 3 (AM3) | 24 | Partial Inhibition (MIC-2) | ≤0.015 - 0.5 | 0.06 | 0.125 |

| Antibiotic Medium 3 (AM3) | 24 | Complete Inhibition (MIC-0) | ≤0.015 - 2 | 0.125 | 0.25 |

Data adapted from a study on 694 isolates of C. albicans, including glucan synthesis mutants. The use of RPMI medium with a 24-hour incubation and a partial inhibition endpoint was found to reliably differentiate susceptible strains from those with reduced susceptibility. nih.gov

Molecular Assays for Resistance Gene Detection (e.g., Allele-Specific Real-Time PCR)

While phenotypic assays measure susceptibility directly, they can be slow due to the required incubation times. oup.com Molecular assays offer a rapid alternative by detecting the specific genetic mutations associated with antifungal resistance. nih.gov For Caspofungin and other echinocandins, resistance in Candida species is strongly linked to mutations in the FKS genes, which encode the catalytic subunits of the target enzyme, 1,3-β-D-glucan synthase. nih.govnih.govresearchgate.net

Allele-specific real-time Polymerase Chain Reaction (PCR) is a molecular technique well-suited for the rapid identification of known resistance mutations in the FKS1 gene of Candida albicans. nih.govnih.govnih.gov This method uses specifically designed probes, such as molecular beacons, that preferentially bind to either the wild-type (susceptible) or mutant (resistant) DNA sequence. nih.govnih.gov This allows for the reliable identification of mutations in both heterozygous and homozygous states. nih.govnih.gov

Research has shown that the majority of Caspofungin resistance mutations in C. albicans occur in short, conserved regions ("hot spots") of the FKS1 gene. nih.govnih.gov The most prominent changes affect the amino acid at position serine 645 (Ser645). nih.govnih.gov An allele-specific real-time PCR assay using molecular beacons was developed to target these mutations. In a study of 85 Caspofungin-resistant isolates, all were found to have mutations in FKS1. nih.govnih.gov Ninety-three percent of these isolates had changes at the Ser645 position. nih.govnih.gov

The development of such molecular assays is crucial for timely clinical decision-making and for epidemiological surveillance of emerging resistance. nih.gov These tools can be expanded as new FKS mutations are identified and can be used in a multiplex format to screen for multiple known mutations simultaneously. nih.govnih.gov

The table below details the specific FKS1 mutations and corresponding amino acid substitutions identified in a collection of Caspofungin-resistant C. albicans isolates.

| Nucleotide Change | Affected Codon | Amino Acid Substitution | Frequency in Resistant Isolates (%) |

|---|---|---|---|

| T1933C | 645 | S645P (Serine to Proline) | 62% |

| C1934T | 645 | S645Y (Serine to Tyrosine) | 22% |

| C1934A | 645 | S645F (Serine to Phenylalanine) | 8% |

| T1922C | 641 | F641S (Phenylalanine to Serine) | Low Frequency |

| G1932T | 644 | L644F (Leucine to Phenylalanine) | Low Frequency |

| C1934G | 645 | S645C (Serine to Cysteine) | Low Frequency |

Data derived from a study of 85 spontaneous Caspofungin-resistant mutants of C. albicans. The S645P substitution was the most common, present in 62% of the resistant isolates. nih.govnih.gov

Q & A

Q. What is the mechanism of action of caspofungin acetate, and how does it influence experimental design in antifungal studies?

Caspofungin acetate non-competitively inhibits 1,3-β-D-glucan synthase, an enzyme critical for synthesizing β-glucan polymers in fungal cell walls. This disruption compromises cell wall integrity, leading to osmotic instability and cell death . When designing experiments, researchers should:

- Use Aspergillus and Candida species (e.g., C. krusei, C. albicans) as primary models due to their documented susceptibility .

- Measure fungal burden reduction in organs (e.g., kidneys, brain) in murine models, comparing efficacy to amphotericin B .

- Include solubility controls (DMSO or water) and storage conditions (-20°C for powder, -80°C for solutions) to ensure compound stability .

Q. How should researchers interpret discrepancies between in vitro and in vivo efficacy data for caspofungin acetate?

In vitro MIC (Minimum Inhibitory Concentration) values (e.g., 0.5–2.0 μg/mL for Candida spp.) may not directly translate to in vivo outcomes due to host factors like protein binding (80–96%) and tissue penetration . Methodological considerations include:

- Validating in vitro results using standardized broth microdilution (NCCLS guidelines) .

- Incorporating pharmacokinetic/pharmacodynamic (PK/PD) models to account for drug distribution and half-life (9–10 hours in humans) .

- Comparing organ-specific efficacy (e.g., brain vs. kidney fungal burden) to identify tissue-specific limitations .

Q. What are the key pharmacokinetic parameters to consider when designing dosing regimens for caspofungin acetate?

- Loading dose : 70 mg followed by 50 mg/day in humans to achieve steady-state plasma concentrations .

- Species-specific adjustments : In feline models, a 1 mg/kg dose achieved therapeutic plasma levels without toxicity .

- Renal/hepatic clearance : Less than 3% renal excretion; hepatic metabolism necessitates dose adjustments in liver dysfunction .

Advanced Research Questions

Q. How can researchers address caspofungin acetate’s limited activity against certain fungal pathogens (e.g., Candida parapsilosis)?

- Synergistic combinations : Pair caspofungin with 17-AAG (HSP90 inhibitor) or azoles to enhance efficacy via dual targeting of cell wall and ergosterol pathways .

- Resistance mechanisms : Study mutations in FKS1 (glucan synthase subunit) or compensatory cell wall remodeling (e.g., chitin upregulation) using transcriptomic profiling .

Q. What methodologies are recommended for studying caspofungin acetate’s impact on fungal cell wall architecture?

- Scanning electron microscopy (SEM) : Visualize surface deformities and cell aggregation post-treatment .

- Atomic force microscopy (AFM) : Quantify mechanical strength changes in hyphae or biofilms .

- β-glucan quantification assays : Measure residual glucan levels via colorimetric (e.g., aniline blue) or enzymatic methods .

Q. How can in silico modeling improve the understanding of caspofungin acetate’s target interactions?

Q. What are the challenges in translating preclinical data to clinical efficacy for invasive aspergillosis?

Q. How does caspofungin acetate’s lack of cytochrome P450 metabolism influence drug interaction studies?

- Design experiments to assess interactions with CYP3A4 substrates (e.g., tacrolimus) using hepatic microsomal assays .

- Evaluate pharmacokinetic shifts in co-administered drugs via LC-MS/MS to detect altered clearance rates .

Data Analysis and Contradictions

Q. How should conflicting MIC values for caspofungin acetate across studies be reconciled?

Q. What explains caspofungin acetate’s reduced efficacy in biofilms compared to planktonic cells?

- Extracellular matrix (ECM) barrier : ECM components (e.g., polysaccharides) limit drug penetration; pre-treat biofilms with matrix-degrading enzymes (e.g., β-glucanase) .

- Metabolic dormancy : Use metabolic dyes (e.g., FUN-1) to identify persister cells and assess drug tolerance .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.